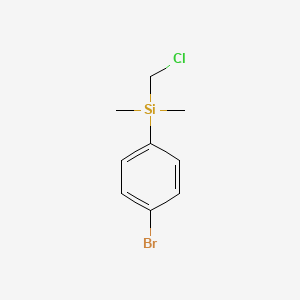
(4-Bromophenyl)(chloromethyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)(chloromethyl)dimethylsilane is an organosilicon compound with the molecular formula C9H12BrClSi It is characterized by the presence of a bromophenyl group, a chloromethyl group, and two methyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)(chloromethyl)dimethylsilane can be synthesized through a multi-step process. One common method involves the metalation of para-dibromobenzene with butyl lithium, followed by the reaction with chloromethyl-dimethylsilyl chloride . The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
(4-Bromophenyl)(chloromethyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions with phenylboronic acid to form biaryl compounds.
Hydrolysis: The chloromethyl group can be hydrolyzed to form (chloromethyl)dimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like sodium carbonate, are employed for Suzuki–Miyaura coupling.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the chloromethyl group.
Major Products Formed
Substitution Reactions: Products include substituted phenylsilanes with various functional groups.
Coupling Reactions: Biaryl compounds are the primary products.
Hydrolysis: (Chloromethyl)dimethylsilanol is formed as a result of hydrolysis.
科学的研究の応用
(4-Bromophenyl)(chloromethyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the preparation of silicon-based polymers and materials with unique properties.
Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for bioactive molecules.
Catalysis: The compound can be used in catalytic processes, including cross-coupling reactions, to form carbon-carbon bonds.
作用機序
The mechanism of action of (4-Bromophenyl)(chloromethyl)dimethylsilane in chemical reactions involves the activation of the silicon atom and the subsequent formation of reactive intermediates. In substitution reactions, the silicon atom stabilizes the transition state, facilitating the replacement of the bromine atom. In coupling reactions, the palladium catalyst coordinates with the silicon atom, enabling the transfer of the phenyl group to the boronic acid .
類似化合物との比較
Similar Compounds
(Chloromethyl)dimethylsilanol: Similar in structure but with a hydroxyl group instead of a bromophenyl group.
Chloromethyl-4-chlorophenyl dimethylsilane: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
(4-Bromophenyl)(chloromethyl)dimethylsilane is unique due to the presence of both a bromophenyl group and a chloromethyl group attached to the silicon atom
特性
CAS番号 |
17902-37-3 |
|---|---|
分子式 |
C9H12BrClSi |
分子量 |
263.63 g/mol |
IUPAC名 |
(4-bromophenyl)-(chloromethyl)-dimethylsilane |
InChI |
InChI=1S/C9H12BrClSi/c1-12(2,7-11)9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 |
InChIキー |
FHPKWQGOQVYTBY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCl)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


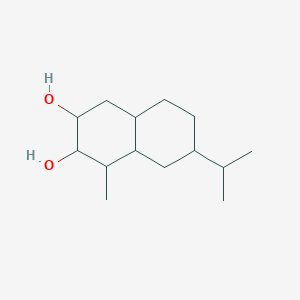
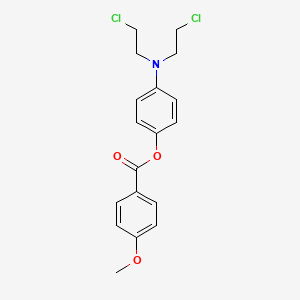
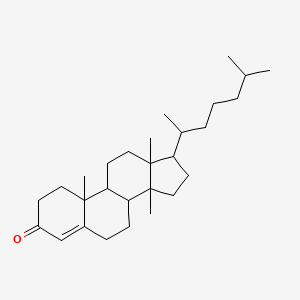
![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)
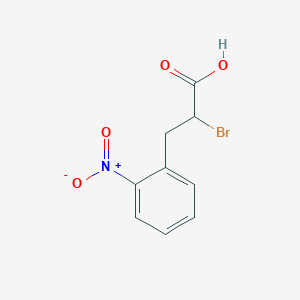
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
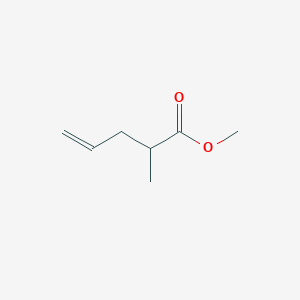
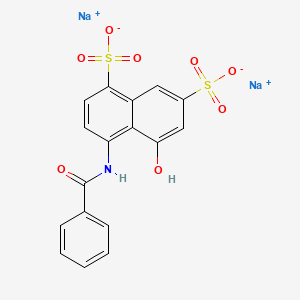
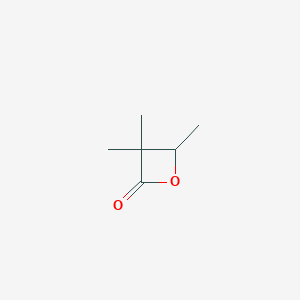
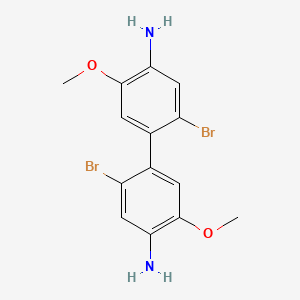
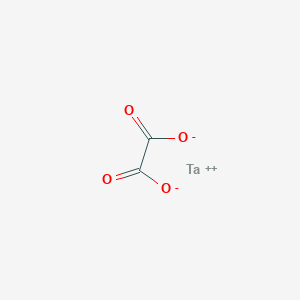
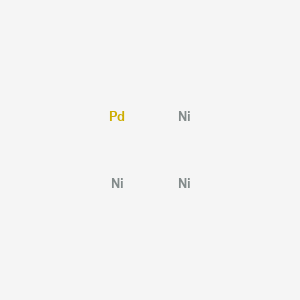
![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
